molecular formula C17H23N5O3S B2848223 N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396794-40-3

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2848223
CAS No.: 1396794-40-3
M. Wt: 377.46
InChI Key: PJBYYNVHQMRHKO-UHFFFAOYSA-N
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Description

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex chemical compound often utilized in various scientific fields. Its structure comprises several functional groups, giving it versatile chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be achieved through multiple steps involving key intermediate compounds:

  • Preparation of the Intermediate: One common method involves the initial reaction of 1H-pyrazole with bromoethylamine, yielding an intermediate product.

  • Condensation: This intermediate can be condensed with 1-(4-aminophenyl)sulfonyl-piperazine in the presence of a coupling agent like carbodiimide, forming the final product.

Industrial Production Methods

Industrially, the process is scaled up by optimizing the reaction conditions such as temperature, solvent use, and purification steps. High-performance liquid chromatography (HPLC) is often employed for purification due to its high efficiency in separating components.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide undergoes various reactions including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide under acidic conditions.

  • Reduction: Reduction can be achieved using sodium borohydride, converting specific functional groups into their reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, acetic acid.

  • Reduction: Sodium borohydride, ethanol.

  • Substitution: Nucleophiles like sodium methoxide, solvents such as dimethyl sulfoxide.

Major Products Formed

  • Oxidation: The major products depend on the reaction conditions but often include sulfone derivatives.

  • Reduction: Yields products with reduced functional groups, maintaining the core structure.

  • Substitution: Diverse derivatives, each with unique chemical properties based on the substituent.

Scientific Research Applications

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide finds applications in various research fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Used in studying enzyme interactions and as a ligand in receptor studies.

  • Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through:

  • Molecular Targets: Often interacts with enzymes or receptors due to its structural components.

  • Pathways Involved: Binding to specific sites, altering enzyme activity or receptor behavior, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)phenyl)acetamide

  • N-(4-((4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Uniqueness

  • The presence of the sulfonyl and piperazine groups in N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide provides distinctive interaction profiles with biological targets compared to similar compounds. This uniqueness can translate to different biological activities and therapeutic potentials.

Hopefully, this gives you a detailed look into the fascinating world of this compound!

Properties

IUPAC Name

N-[4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-15(23)19-16-3-5-17(6-4-16)26(24,25)22-13-10-20(11-14-22)9-12-21-8-2-7-18-21/h2-8H,9-14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBYYNVHQMRHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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